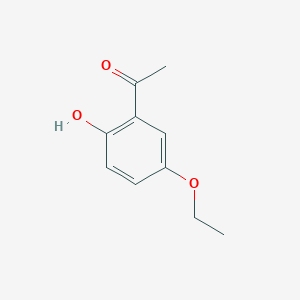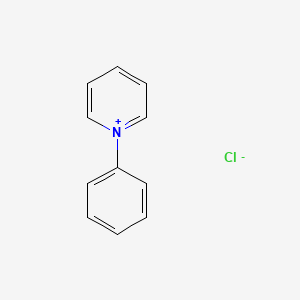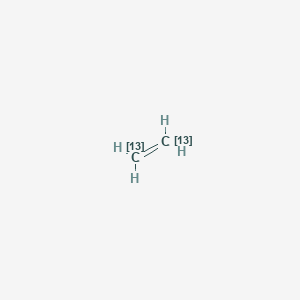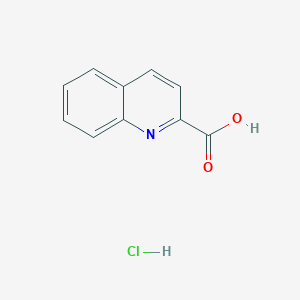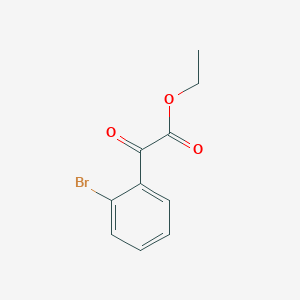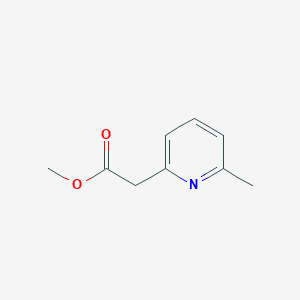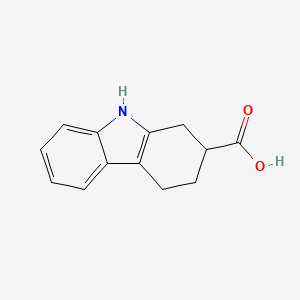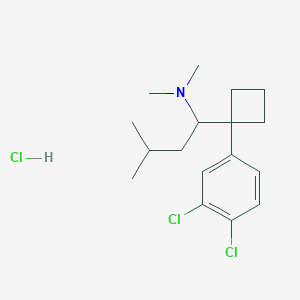
Clorhidrato de sibutramina
Descripción general
Descripción
Chloro-sibutramine hydrochloride is a useful research compound. Its molecular formula is C17H26Cl3N and its molecular weight is 350.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro-sibutramine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro-sibutramine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la obesidad
El clorhidrato de sibutramina se usaba comúnmente como medicamento para el tratamiento de la obesidad. Actuaba inhibiendo la recaptación de serotonina y noradrenalina, lo que ayuda a promover el consumo de tejido graso .
Química analítica
La sibutramina ha sido objeto de estudios analíticos, como el uso de la dispersión Raman mejorada por superficie (SERS) para la detección rápida , y la cromatografía de gases con espectrometría de masas (GC-MS) para la cuantificación sensible y fiable .
Análisis de suplementos dietéticos
También se ha analizado en suplementos dietéticos, donde se utilizan métodos de laboratorio como la espectroscopia de infrarrojo por transformada de Fourier (FT-IR), GC-MS y cromatografía líquida con detección por espectrometría de masas (LC-MS) para detectar ingredientes farmacéuticos activos (API) etiquetados y no etiquetados, incluida la sibutramina .
Mecanismo De Acción
Target of Action
Chloro-Sibutramine Hydrochloride, also known as Sibutramine, primarily targets the neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in regulating mood and feelings of fullness or satisfaction .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic clefts, enhancing the feeling of satiety and thus helping to control appetite .
Biochemical Pathways
The biochemical pathways affected by Sibutramine involve the serotonin and norepinephrine neurotransmission systems. By inhibiting the reuptake of these neurotransmitters, Sibutramine enhances their effects, leading to increased feelings of fullness and satisfaction . This can result in reduced food intake and weight loss .
Pharmacokinetics
Sibutramine is well absorbed from the gastrointestinal tract (77%), but undergoes considerable first-pass metabolism, reducing its bioavailability . Its metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The primary result of Sibutramine’s action is a reduction in food intake and weight loss . By enhancing the feelings of fullness and satisfaction, it helps control appetite and reduce food intake . This can lead to significant weight loss, especially when combined with a reduced-calorie diet and regular physical activity .
Action Environment
The action of Sibutramine can be influenced by various environmental factors. For instance, food intake can significantly increase the absorption and maximum concentration of Sibutramine and its M1 metabolite . Therefore, the timing of medication relative to meals may affect its efficacy. Additionally, factors such as the individual’s metabolic rate, body mass index, and overall health status can also influence the drug’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Chloro-sibutramine hydrochloride, like sibutramine, may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated. Sibutramine is known to inhibit norepinephrine, serotonin, and dopamine uptake , and it is possible that Chloro-sibutramine hydrochloride may have similar effects.
Cellular Effects
Sibutramine has been shown to affect redox state and biochemical parameters in the salivary glands of rats . Given the structural similarity, Chloro-sibutramine hydrochloride may have similar effects on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on sibutramine have shown that it can cause changes in the redox state and biochemical parameters of salivary glands over time
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Chloro-sibutramine hydrochloride in animal models. Studies on sibutramine have shown that it can have various effects at different dosages
Propiedades
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2N.ClH/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13;/h6-7,11-12,16H,5,8-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMDRRRGLBKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84485-08-5 | |
| Record name | Chlorosibutramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084485085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORO-SIBUTRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52G2MB91S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


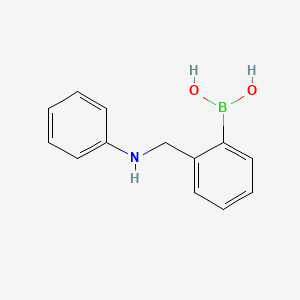
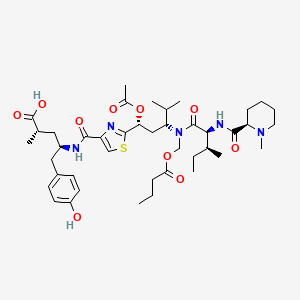
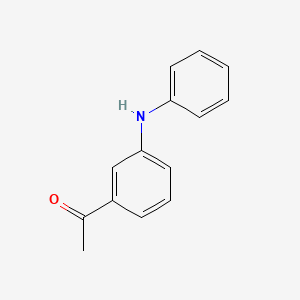
![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)
![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)
